molecular formula C18H26N2O4 B14187213 2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid

2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid

Cat. No.: B14187213
M. Wt: 334.4 g/mol
InChI Key: FBNZRVRZDZBJMS-UHFFFAOYSA-N
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Description

2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is primarily used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with its target sites. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid
  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

Uniqueness

2-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of both the benzyl and Boc groups provides a balance between hydrophobicity and protection, making it a versatile intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-16(21)22)15(12-20)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22)

InChI Key

FBNZRVRZDZBJMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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